molecular formula C16H20N2O4 B128945 N-Carboxylate Melatonin Ethyl Ester CAS No. 519186-54-0

N-Carboxylate Melatonin Ethyl Ester

Cat. No.: B128945
CAS No.: 519186-54-0
M. Wt: 304.34 g/mol
InChI Key: BBGYDVCSRYZANP-UHFFFAOYSA-N
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Description

N-Carboxylate Melatonin Ethyl Ester is a derivative of melatonin, a hormone primarily released by the pineal gland that regulates the sleep-wake cycle

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Carboxylate Melatonin Ethyl Ester can be synthesized through the esterification of melatonin with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent product quality and yield. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-Carboxylate Melatonin Ethyl Ester undergoes various chemical reactions, including hydrolysis, reduction, and substitution.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic hydrolysis of this compound results in the formation of melatonin and ethanol. Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

    Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ethoxy group, forming amides or different esters.

Major Products: The major products formed from these reactions include melatonin, ethanol, and various substituted derivatives depending on the specific reagents used.

Scientific Research Applications

N-Carboxylate Melatonin Ethyl Ester is used in scientific research for its potential biological activities and as a precursor in the synthesis of other melatonin derivatives. Its applications include:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and as a tool to investigate melatonin-related pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the regulation of sleep and circadian rhythms.

    Industry: Utilized in the production of pharmaceuticals and as a research chemical in various industrial applications.

Comparison with Similar Compounds

    Melatonin: The parent compound, primarily involved in regulating sleep-wake cycles.

    N-Acetyl-5-hydroxytryptamine: Another melatonin derivative with similar biological activities.

    3-Indoleacetic Acid: A plant hormone with structural similarities to melatonin.

Uniqueness: N-Carboxylate Melatonin Ethyl Ester is unique due to its ester functional group, which imparts different chemical reactivity and potential biological activities compared to its parent compound, melatonin. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 3-(2-acetamidoethyl)-5-methoxyindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-4-22-16(20)18-10-12(7-8-17-11(2)19)14-9-13(21-3)5-6-15(14)18/h5-6,9-10H,4,7-8H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGYDVCSRYZANP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C=C(C2=C1C=CC(=C2)OC)CCNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00464880
Record name AGN-PC-008FAG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519186-54-0
Record name AGN-PC-008FAG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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